molecular formula C12H15BrFNO2 B1524700 Tert-butyl 4-bromo-2-fluorobenzylcarbamate CAS No. 864262-97-5

Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Cat. No. B1524700
M. Wt: 304.15 g/mol
InChI Key: DTYUGOHKMHFOMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a chemical compound with the linear formula C12H15BrFNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is defined by its linear formula C12H15BrFNO2 . Further analysis such as NMR, HPLC, LC-MS, UPLC can provide more detailed information about its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate include its molecular formula C12H15BrFNO2 . Detailed properties such as melting point, boiling point, and density were not found in the searched resources .

Scientific Research Applications

1. Synthesis of Arylpalladium Halide Complexes A study by Stambuli, Bühl, and Hartwig (2002) detailed the synthesis and characterization of monomeric arylpalladium(II) halide complexes, where tert-butyl phosphine and its derivatives played a crucial role. These complexes, characterized through methods like X-ray diffraction and IR spectroscopy, demonstrated potential for palladium-catalyzed cross-coupling reactions, indicating the versatile application of tert-butyl-based compounds in complex chemical synthesis (Stambuli, Bühl, & Hartwig, 2002).

2. Protection and Deprotection of Alcohols Crich, Li, and Shirai (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a novel alcohol protecting group, showcasing its application in the synthesis of beta-mannopyranosides. The study highlighted the stability of this group under oxidizing conditions and its compatibility with other protecting groups, emphasizing the importance of tert-butyl-based protectors in facilitating complex organic synthesis (Crich, Li, & Shirai, 2009).

3. Enhancing Radiochemical Stability Kersemans, Bauwens, and Mertens (2008) reported on the stabilization of non-carrier added 2-[(18)F]fluoromethyl-l-phenylalanine, a tumor tracer, during radiosynthesis. The study revealed the critical role of tert-butoxycarbonylamino-propionic acid tert-butyl ester in enhancing the stability of the tracer, showcasing the importance of tert-butyl groups in radiochemical applications (Kersemans, Bauwens, & Mertens, 2008).

properties

IUPAC Name

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYUGOHKMHFOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700586
Record name tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-2-fluorobenzylcarbamate

CAS RN

864262-97-5
Record name tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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